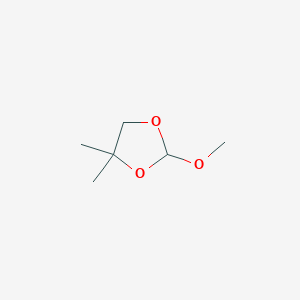
2-Methoxy-4,4-dimethyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4,4-dimethyl-1,3-dioxolane is an organic compound with the molecular formula C6H12O3. It belongs to the class of dioxolanes, which are heterocyclic acetals. This compound is characterized by a five-membered ring containing two oxygen atoms and a methoxy group attached to the ring. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-4,4-dimethyl-1,3-dioxolane can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the mixture in toluene with p-toluenesulfonic acid as the catalyst, allowing continuous removal of water using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide can also be used under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and efficient water removal techniques ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4,4-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium compounds and Grignard reagents.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3 in pyridine (PCC), and m-chloroperoxybenzoic acid (MCPBA).
Reduction: LiAlH4, NaBH4, hydrogenation with nickel (H2/Ni) or rhodium (H2/Rh).
Substitution: Organolithium reagents (RLi), Grignard reagents (RMgX), and enolates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactones or related cleavage products, while reduction can yield alcohols or other reduced forms of the compound .
Scientific Research Applications
2-Methoxy-4,4-dimethyl-1,3-dioxolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-4,4-dimethyl-1,3-dioxolane involves its ability to form stable cyclic acetals. This stability allows it to protect carbonyl groups during chemical reactions, preventing unwanted side reactions . The compound interacts with molecular targets through its oxygen atoms, forming hydrogen bonds and other interactions that stabilize the protected group.
Comparison with Similar Compounds
2-Methoxy-4,4-dimethyl-1,3-dioxolane can be compared with other similar compounds such as:
2-Methoxy-1,3-dioxolane: Similar structure but lacks the dimethyl groups.
2,2-Dimethyl-1,3-dioxolane: Lacks the methoxy group but has similar stability and reactivity.
1,3-Dioxane: A six-membered ring analog with different reactivity and stability.
The uniqueness of this compound lies in its combination of the methoxy group and dimethyl groups, which provide specific steric and electronic properties that influence its reactivity and stability.
Properties
CAS No. |
61561-99-7 |
|---|---|
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
2-methoxy-4,4-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C6H12O3/c1-6(2)4-8-5(7-3)9-6/h5H,4H2,1-3H3 |
InChI Key |
YLNZFMCSDCFCDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(O1)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


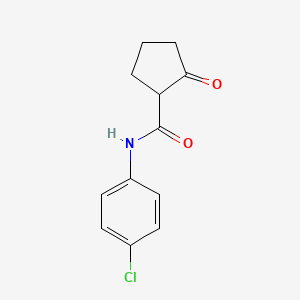
phenylsilane](/img/structure/B14576778.png)
![1,1'-{[4-(Phenoxymethyl)phenyl]methylene}dipiperidine](/img/structure/B14576781.png)
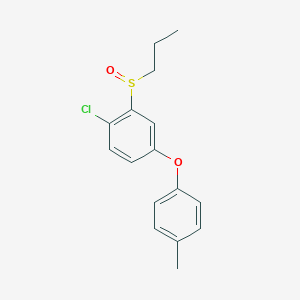
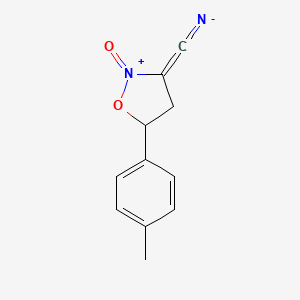
![Pyrazinecarbothioamide, 6-(diethylamino)-N-[(diethylamino)methyl]-](/img/structure/B14576786.png)
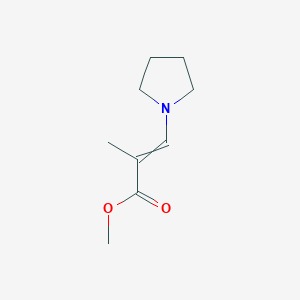
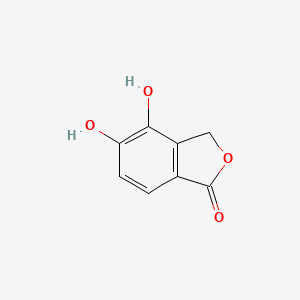
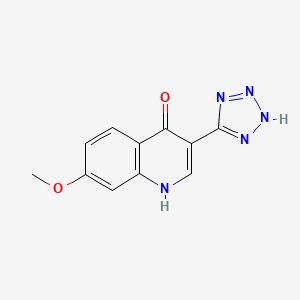
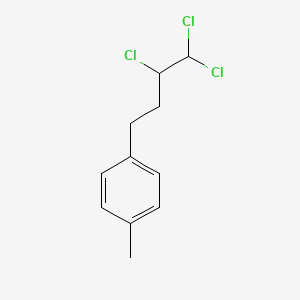
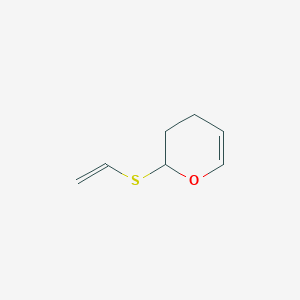
![N-{3-[(2-Cyanoethyl)amino]phenyl}formamide](/img/structure/B14576817.png)
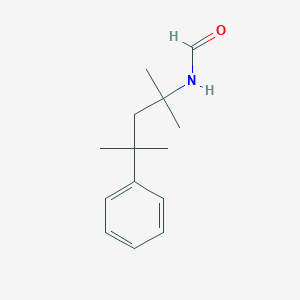
![2-[(2-Methoxy-2-oxoethyl)sulfanyl]ethyl 2-methylprop-2-enoate](/img/structure/B14576847.png)
